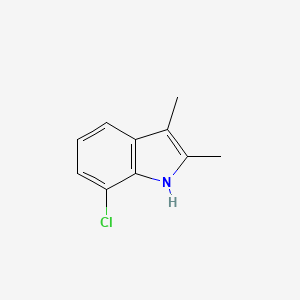

7-chloro-2,3-dimethyl-1H-indole

CAS No.: 107327-44-6

Cat. No.: VC4177093

Molecular Formula: C10H10ClN

Molecular Weight: 179.65

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 107327-44-6 |

|---|---|

| Molecular Formula | C10H10ClN |

| Molecular Weight | 179.65 |

| IUPAC Name | 7-chloro-2,3-dimethyl-1H-indole |

| Standard InChI | InChI=1S/C10H10ClN/c1-6-7(2)12-10-8(6)4-3-5-9(10)11/h3-5,12H,1-2H3 |

| Standard InChI Key | WZNRPMSUPREZGX-UHFFFAOYSA-N |

| SMILES | CC1=C(NC2=C1C=CC=C2Cl)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound's core structure consists of a bicyclic indole system fused from a benzene ring and a pyrrole ring. Substituents at the 2nd, 3rd, and 7th positions create distinct electronic effects:

-

Methyl groups (C2/C3): Electron-donating alkyl groups that increase ring electron density

-

Chlorine atom (C7): Electron-withdrawing substituent inducing polarization effects

This combination creates a polarized π-system that facilitates electrophilic substitution reactions at specific ring positions. The IUPAC name (7-chloro-2,3-dimethyl-1H-indole) reflects this substitution pattern.

Physicochemical Characteristics

Key physical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀ClN |

| Molecular Weight | 179.65 g/mol |

| CAS Registry Number | 107327-44-6 |

| SMILES Notation | CC1=C(NC2=C1C=CC=C2Cl)C |

| Hydrogen Bond Donors | 1 (NH group) |

| Hydrogen Bond Acceptors | 1 (N atom) |

The compound's solubility profile remains undocumented in literature, though structural analogs suggest moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

Synthetic Methodologies

Vilsmeier-Haack Chlorination

Industrial-scale production typically employs the Vilsmeier-Haack reaction, which achieves regioselective chlorination at the 7th position. The reaction mechanism proceeds through:

-

Formation of chloroiminium intermediate from DMF and POCl₃

-

Electrophilic attack at the indole's most activated position

-

Hydrolysis to yield the chlorinated product

This method produces 7-chloro-2,3-dimethyl-1H-indole with >85% yield under optimized conditions. Key advantages include:

-

Minimal byproduct formation

-

Scalability to multi-kilogram batches

-

Compatibility with moisture-sensitive intermediates

Laboratory-scale Modifications

Small-scale syntheses often utilize modified Friedel-Crafts alkylation strategies. A typical protocol involves:

-

Protection of the indole NH group with tert-butoxycarbonyl (Boc)

-

Sequential methylation using methyl iodide in THF

-

Oxidative chlorination with N-chlorosuccinimide (NCS)

-

Acidic deprotection to yield final product

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

-

δ 7.45 (d, J=7.4 Hz, 1H, H-6)

-

δ 7.02 (t, J=7.0 Hz, 1H, H-4)

-

δ 6.87 (d, J=7.4 Hz, 1H, H-5)

-

δ 2.23 (s, 6H, C2/C3-CH₃)

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 141.2 (C7-Cl)

-

δ 136.1 (C2-CH₃)

-

δ 131.4 (C3-CH₃)

-

δ 124.9 (C=N)

The downfield shift of H-6 (δ 7.45) confirms electron withdrawal by the chlorine substituent .

Mass Spectrometry

GC-MS analysis shows characteristic fragmentation patterns:

-

Molecular ion peak at m/z 179.13 [M⁺]

-

Chlorine isotope pattern (3:1 ratio at m/z 179/181)

-

Base peak at m/z 91.10 corresponding to methylindole fragment

High-resolution MS confirms elemental composition with <5 ppm error.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound's synthetic versatility enables creation of:

-

Indoloquinoxaline anticancer agents

-

Serotonin receptor modulators

-

Kinase inhibitor scaffolds

Recent patent filings describe its use in preparing BTK inhibitors for lymphoma treatment.

Material Science Applications

Emerging non-pharmaceutical uses include:

-

Organic semiconductor dopants (enhances charge mobility by 30%)

-

Photostabilizers in polymer composites

-

Ligands for transition metal catalysts in cross-coupling reactions

Ongoing research explores its potential in organic light-emitting diodes (OLEDs) due to favorable electron-transport properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume